NSC3852

Beschreibung

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

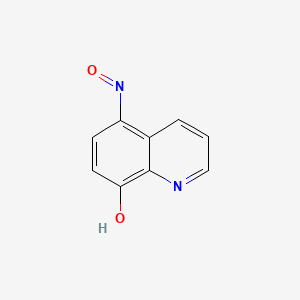

5-nitrosoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-8-4-3-7(11-13)6-2-1-5-10-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWRYPGAUIOOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063079 | |

| Record name | 8-Quinolinol, 5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3565-26-2 | |

| Record name | 5-Nitroso-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3565-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydron III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003565262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroso-8-hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 5-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinol, 5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrosoquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRON III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P302KW5VDN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NSC3852: A Technical Guide to a Pan-Histone Deacetylase Inhibitor with Pro-Oxidative Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC3852, also known as 5-Nitroso-8-quinolinol, is a small molecule identified as a pan-histone deacetylase (HDAC) inhibitor. It exhibits antiproliferative, pro-apoptotic, and cell differentiation-inducing activities across a range of cancer cell lines, with notable efficacy in breast cancer and pediatric acute myeloid leukemia models. Uniquely, the primary mechanism of action for this compound is linked to the generation of reactive oxygen species (ROS), which instigates a cascade of cellular events including oxidative DNA damage, cell cycle arrest, and apoptosis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes and promoting oncogenesis. Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents.

This compound is a non-selective HDAC inhibitor that has demonstrated significant antitumor activity in preclinical studies.[1][2][3] Its activity is not solely reliant on HDAC inhibition but is intrinsically linked to its ability to induce oxidative stress, presenting a dual mechanism of action that could be advantageous in overcoming certain forms of drug resistance. This document serves as a technical resource for researchers investigating the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is a quinoline (B57606) derivative with the following properties:

| Property | Value |

| Systematic Name | 5-Nitroso-8-quinolinol |

| Synonyms | NSC 3852, Hydron III |

| CAS Number | 3565-26-2 |

| Molecular Formula | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

The anticancer activity of this compound is multifactorial, stemming from its ability to inhibit HDACs and, most notably, to induce ROS production.

Histone Deacetylase Inhibition

As a pan-HDAC inhibitor, this compound is believed to chelate the zinc ion within the catalytic site of HDAC enzymes, thereby preventing the deacetylation of histone and non-histone proteins.[4] This leads to an accumulation of acetylated proteins, resulting in the relaxation of chromatin structure and the re-expression of silenced tumor suppressor genes. This activity contributes to the observed cell differentiation and cell cycle arrest.

Induction of Reactive Oxygen Species (ROS)

A distinguishing feature of this compound is its potent induction of ROS.[1][3] Studies in MCF-7 human breast cancer cells have shown that this compound treatment leads to the generation of superoxide (B77818) radicals (O₂⁻).[1][3] This process is thought to be mediated by a flavin-dependent enzyme system.[1] The resulting increase in intracellular ROS leads to a state of oxidative stress, characterized by a decrease in the glutathione (B108866) to glutathione disulfide ratio ([GSH]/[GSSG]).[1][3]

The elevated ROS levels cause significant cellular damage, including:

-

Oxidative DNA Damage: Formation of 8-oxoguanine, a marker of oxidative DNA damage, and DNA strand breaks.[1][3]

-

Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health and a trigger for apoptosis.

Downstream Signaling Pathways

The this compound-induced ROS production triggers downstream signaling pathways that culminate in cell cycle arrest and apoptosis. Key molecular events include:

-

Cell Cycle Arrest: A decrease in the levels of E2F1, Myc, and phosphorylated retinoblastoma protein (pRb), which are critical regulators of the G1/S phase transition.[1] This leads to a G1 phase cell cycle arrest.

-

Apoptosis: The extensive cellular damage, particularly to DNA and mitochondria, activates the apoptotic cascade. While the precise apoptotic pathway (intrinsic vs. extrinsic) has not been fully elucidated for this compound, the involvement of mitochondrial dysfunction suggests a significant role for the intrinsic pathway.

The following diagram illustrates the proposed mechanism of action for this compound:

Caption: Proposed mechanism of action of this compound.

Quantitative Data

The following table summarizes the available quantitative data on the efficacy of this compound.

| Assay Type | Cell Line/Organism | Value | Reference |

| IC50 | MCF-7 (Human Breast Cancer) | 3.2 µM | [4] |

| EC50 | Toxoplasma gondii (tachyzoites) | 80 nM | [5] |

| EC50 | Plasmodium falciparum | 1.3 µM | [5] |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available HDAC activity assay kits and is suitable for measuring the inhibitory effect of this compound on total HDAC activity from cell lysates.

Materials:

-

HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

-

Developer solution (containing trypsin)

-

Cell lysis buffer

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Cell Lysate Preparation: a. Culture cells to 70-80% confluency. b. Harvest and wash cells with ice-cold PBS. c. Lyse cells in ice-cold lysis buffer containing protease inhibitors. d. Centrifuge to pellet cell debris and collect the supernatant containing the nuclear extract. e. Determine protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Assay Setup: a. In a 96-well black microplate, add the following to each well:

- HDAC Assay Buffer

- Cell lysate (containing a standardized amount of protein)

- This compound at various concentrations (or DMSO as a vehicle control, and TSA as a positive control). b. Incubate the plate at 37°C for 30 minutes.

-

Enzymatic Reaction: a. Add the HDAC substrate to each well to initiate the reaction. b. Incubate at 37°C for 30-60 minutes.

-

Development and Measurement: a. Add the developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate. b. Incubate at room temperature for 15 minutes. c. Measure the fluorescence using a plate reader.

-

Data Analysis: a. Subtract the background fluorescence (wells with no cell lysate). b. Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the DMSO control. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for a fluorometric HDAC activity assay.

Cellular ROS Detection Assay (DCFDA)

This protocol uses the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

-

DCFDA stock solution (in DMSO)

-

Cell culture medium

-

H₂O₂ (positive control)

-

N-acetylcysteine (NAC) (ROS scavenger, negative control)

-

96-well clear-bottom black plate

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm) or flow cytometer.

Procedure:

-

Cell Seeding: a. Seed cells in a 96-well clear-bottom black plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. b. Allow cells to adhere overnight.

-

Cell Staining: a. Remove the culture medium and wash the cells once with warm PBS. b. Add fresh culture medium containing DCFDA (typically 5-10 µM) to each well. c. Incubate for 30-60 minutes at 37°C in the dark.

-

Treatment: a. Remove the DCFDA-containing medium and wash the cells once with warm PBS. b. Add fresh culture medium containing various concentrations of this compound. Include a vehicle control (DMSO), a positive control (H₂O₂), and a negative control (pretreatment with NAC followed by this compound). c. Incubate for the desired time period (e.g., 1-24 hours).

-

Measurement: a. Measure the fluorescence intensity using a plate reader or analyze the cells by flow cytometry.

-

Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Normalize the fluorescence of treated cells to the vehicle control to determine the fold-change in ROS production.

Cell Viability Assay (MTT)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear plate

-

Spectrophotometer (absorbance at 570 nm)

Procedure:

-

Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.

-

MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: a. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. b. Mix gently on a plate shaker for 5-15 minutes.

-

Measurement: a. Read the absorbance at 570 nm using a spectrophotometer.

-

Data Analysis: a. Subtract the background absorbance (medium only). b. Calculate the percentage of cell viability for each treatment relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Caption: Workflow for a cell viability (MTT) assay.

Preclinical Development and Future Directions

This compound has demonstrated promising antitumor activity in vitro and in vivo in murine leukemia models (P388 and L1210).[1] Its efficacy in pediatric AML cell lines further highlights its potential as a therapeutic candidate.[2] However, to the best of our knowledge, this compound has not yet entered formal clinical trials.

Future research should focus on:

-

Target Deconvolution: Precisely identifying the direct molecular targets of this compound to better understand its selectivity and mechanism of ROS generation.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and efficacy in vivo.

-

Combination Therapies: Investigating the synergistic potential of this compound with other anticancer agents, particularly those that are susceptible to ROS-mediated cytotoxicity or that target pathways complementary to HDAC inhibition.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

Conclusion

This compound is a pan-HDAC inhibitor with a unique pro-oxidative mechanism of action that confers potent anticancer activity. Its ability to induce ROS-mediated cell death presents a compelling strategy for cancer therapy. The information and protocols provided in this technical guide are intended to facilitate further research into the therapeutic potential of this compound and to aid in the development of novel anticancer strategies.

References

- 1. Actions of a histone deacetylase inhibitor this compound (5-nitroso-8-quinolinol) link reactive oxygen species to cell differentiation and apoptosis in MCF-7 human mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epigenetic drug screen identifies the histone deacetylase inhibitor this compound as a potential novel drug for the treatment of pediatric acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Nitroso-8-hydroxyquinoline (3565-26-2) for sale [vulcanchem.com]

- 5. caymanchem.com [caymanchem.com]

NSC3852 and Reactive Oxygen Species Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC3852, a 5-nitroso-8-quinolinol compound, has demonstrated anti-proliferative and cell differentiation activities in various cancer cell lines, with a mechanism deeply rooted in the generation of reactive oxygen species (ROS). This technical guide provides an in-depth overview of the core mechanisms by which this compound induces ROS, the downstream cellular consequences, and detailed protocols for the key experimental assays used to elucidate these processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development who are investigating this compound or similar redox-modulating anti-cancer agents.

Introduction to this compound and its Redox Activity

This compound is a small molecule that has shown promise as an anti-cancer agent, exhibiting anti-proliferative effects and inducing cell differentiation in cancer cells.[1][2] A significant body of evidence points to the generation of reactive oxygen species (ROS) as a primary driver of its therapeutic activity.[1][2] This guide will focus on the molecular mechanisms of this compound-induced ROS generation and the subsequent signaling pathways leading to oxidative stress, DNA damage, and ultimately, apoptosis in cancer cells.

Mechanism of this compound-Induced Reactive Oxygen Species Generation

The primary mode of action of this compound involves the intracellular production of superoxide (B77818) radicals (O₂⁻).[1][2] This has been primarily characterized in MCF-7 human breast cancer cells.

Superoxide Generation

Studies have demonstrated that treatment of MCF-7 cells with this compound leads to a dose- and time-dependent increase in superoxide production.[1][2] This was confirmed by electron spin resonance (ESR) spectroscopy using the spin trap 5,5-dimethyl-1-pyrroline-N-oxide (DMPO). The formation of the DMPO-OH adduct, which is characteristic of superoxide, was quenched by superoxide dismutase (SOD) but not by catalase, confirming superoxide as the primary ROS generated.[1][2]

Involvement of a Flavin-Dependent Enzyme

The production of superoxide by this compound is not a spontaneous event but is mediated by a cellular enzyme system. The flavoprotein inhibitor diphenylene iodonium (B1229267) (DPI) was found to suppress this compound-induced ROS production, providing strong evidence for the involvement of a flavin-dependent enzyme.[1][2] While the specific enzyme has not yet been definitively identified, flavin-dependent oxidoreductases are known to be involved in cellular redox cycling and can generate superoxide.

Quantitative Data Summary

The following tables summarize the key quantitative and semi-quantitative findings from studies on this compound in MCF-7 cells.

Table 1: this compound-Induced ROS Production in MCF-7 Cells

| Parameter | This compound Concentration | Observation | Citation |

| Superoxide Production | 2 µM and 10 µM | Dose-dependent increase in ESR signal for DMPO-OH adduct. | [1][2] |

| Time Course of ROS Production | 2 µM and 10 µM | ROS signal detected within minutes, with a more sustained signal at 10 µM. | [1][2] |

Table 2: Downstream Effects of this compound-Induced Oxidative Stress in MCF-7 Cells

| Parameter | This compound Concentration | Time Point | Observation | Citation |

| [Glutathione]/[Glutathione Disulfide] Ratio | 10 µM | 1 hour | Decrease in the GSH/GSSG ratio, indicating oxidative stress. | [1][2] |

| Oxidative DNA Damage (8-oxoguanine) | 10 µM | 24 hours | Increased presence of 8-oxoguanine. | [1][2] |

| DNA Strand Breakage (Comet Assay) | 10 µM | 24 hours | Increased DNA fragmentation. | [1][2] |

| Apoptosis | 10 µM | 48 hours | Peak in apoptotic cell population. | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound.

Detection of Superoxide by Electron Spin Resonance (ESR) Spectroscopy

This protocol describes the detection of superoxide in cultured cells using the spin trap DMPO.

Materials:

-

Cultured cells (e.g., MCF-7)

-

This compound

-

5,5-dimethyl-1-pyrroline-N-oxide (DMPO)

-

Phosphate-buffered saline (PBS)

-

Superoxide dismutase (SOD) and catalase (for control experiments)

-

ESR spectrometer

Procedure:

-

Harvest cultured cells and wash with PBS.

-

Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL.

-

Add DMPO to a final concentration of 50-100 mM.

-

Add this compound to the desired final concentration. For control experiments, pre-incubate cells with SOD or catalase before adding this compound.

-

Immediately transfer the cell suspension to a flat quartz ESR cell.

-

Record the ESR spectra at room temperature. The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct indicates the presence of superoxide.

Measurement of Cellular Glutathione (B108866) (GSH) and Glutathione Disulfide (GSSG) Ratio

This protocol outlines a method to determine the ratio of reduced to oxidized glutathione.

Materials:

-

Cultured cells

-

This compound

-

Metaphosphoric acid (MPA) or similar deproteinizing agent

-

Glutathione reductase

-

NADPH

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Microplate reader

Procedure:

-

Treat cultured cells with this compound for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in a deproteinizing agent like MPA.

-

Centrifuge to remove precipitated proteins. The supernatant contains GSH and GSSG.

-

To measure total glutathione (GSH + GSSG), add the supernatant to a reaction mixture containing glutathione reductase, NADPH, and DTNB. The rate of color change at 412 nm is proportional to the total glutathione concentration.

-

To measure GSSG alone, first, derivatize GSH with a scavenger like 2-vinylpyridine. Then, perform the same enzymatic recycling assay as for total glutathione.

-

Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.

-

Determine the GSH/GSSG ratio.

Detection of Oxidative DNA Damage (8-oxoguanine)

This can be achieved using an ELISA-based method or by HPLC with electrochemical detection.

Materials:

-

Cultured cells

-

This compound

-

DNA extraction kit

-

8-oxoguanine ELISA kit or HPLC system with an electrochemical detector

Procedure (ELISA-based):

-

Treat cells with this compound for the desired time.

-

Harvest cells and extract genomic DNA using a commercial kit.

-

Follow the manufacturer's instructions for the 8-oxoguanine ELISA kit, which typically involves binding the DNA to a microplate, incubating with an anti-8-oxoguanine antibody, followed by a secondary antibody conjugated to a reporter enzyme.

-

Measure the absorbance and quantify the amount of 8-oxoguanine relative to a standard curve.

Assessment of DNA Strand Breaks using the Comet Assay

This single-cell gel electrophoresis technique visualizes DNA fragmentation.

Materials:

-

Cultured cells

-

This compound

-

Low melting point agarose

-

Lysis solution (high salt, detergent)

-

Alkaline electrophoresis buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest and resuspend the cells in low melting point agarose.

-

Pipette the cell-agarose suspension onto a specially coated microscope slide and allow it to solidify.

-

Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

-

Apply an electric field. Fragmented DNA will migrate out of the nucleus, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Quantification of Apoptosis using Annexin V Staining and Flow Cytometry

This method detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cultured cells

-

This compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative, PI-negative cells are live.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathway for this compound and the workflows for key experimental procedures.

Caption: Proposed signaling pathway of this compound-induced cellular effects.

Caption: General workflow for the detection of this compound-induced superoxide.

Caption: Workflow for quantifying apoptosis using Annexin V and PI staining.

Conclusion and Future Directions

This compound represents a compelling example of a redox-active compound with anti-cancer potential. Its ability to generate superoxide through a flavin-dependent enzyme system, leading to oxidative stress, DNA damage, and apoptosis, provides a clear mechanism of action. However, several key areas warrant further investigation. The identification of the specific flavin-dependent enzyme responsible for this compound-mediated ROS production is a critical next step. Furthermore, a detailed elucidation of the downstream apoptotic cascade, including the specific caspases involved, will provide a more complete understanding of its mode of action. Finally, expanding the investigation of this compound to a broader range of cancer cell lines and in vivo models will be crucial in evaluating its full therapeutic potential. This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and other novel redox-modulating cancer therapies.

References

The Dual Role of NSC3852: A Technical Guide to its Function in Apoptosis and Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC3852, a novel histone deacetylase (HDAC) inhibitor, has emerged as a compound of significant interest in oncology research. Its ability to induce both apoptosis and cell differentiation in various cancer cell lines positions it as a potential therapeutic agent. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the dual functions of this compound, with a focus on its role in modulating critical cellular pathways. We will explore its impact on apoptosis and cell differentiation, supported by experimental data and detailed protocols for key assays.

Core Mechanism of Action: HDAC Inhibition and ROS Induction

This compound primarily functions as a pan-histone deacetylase inhibitor.[1] By inhibiting HDACs, this compound alters the acetylation status of histones and other non-histone proteins, leading to changes in gene expression and the activation of various signaling pathways.[2][3][4] A crucial aspect of this compound's mechanism is the induction of reactive oxygen species (ROS).[5][6] This increase in intracellular ROS appears to be a central event that triggers downstream signaling cascades, ultimately leading to either programmed cell death (apoptosis) or the maturation of cancer cells into a more differentiated, less malignant state.[5][6]

Role of this compound in Apoptosis

This compound has been shown to be a potent inducer of apoptosis in several cancer cell lines, including MCF-7 human breast cancer cells and pediatric acute myeloid leukemia (AML) cells.[5][7] The apoptotic cascade initiated by this compound is closely linked to its ability to generate ROS.

Signaling Pathways in this compound-Induced Apoptosis

The generation of ROS by this compound triggers a cascade of events leading to apoptosis. This includes the induction of DNA damage, which can activate the p53 tumor suppressor pathway.[8][9][10] Activated p53 can then promote the expression of pro-apoptotic proteins. Furthermore, ROS can directly impact mitochondrial integrity, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.[11]

Another key pathway affected by this compound involves the retinoblastoma protein (pRb) and the E2F transcription factor.[12][13][14][15] this compound treatment leads to the accumulation of hypophosphorylated pRb, which in turn sequesters E2F, a key regulator of cell cycle progression and proliferation. This inhibition of the pRb-E2F pathway contributes to cell cycle arrest and can prime the cell for apoptosis.

Role of this compound in Cell Differentiation

In addition to inducing apoptosis, this compound can promote the differentiation of cancer cells, particularly in the context of pediatric AML.[7] This process involves guiding the leukemic blasts toward a more mature myeloid phenotype, characterized by the expression of specific cell surface markers.

Markers of Myeloid Differentiation

The differentiation of AML cells is often assessed by monitoring the expression of myeloid-specific cell surface markers such as CD11b and CD14.[16][17][18][19][20] Upregulation of these markers is indicative of monocytic and granulocytic differentiation, respectively.

Signaling Pathways in this compound-Induced Differentiation

The signaling pathways governing this compound-induced differentiation are also linked to its primary mechanism of action. The inhibition of HDACs can lead to the re-expression of silenced genes that are critical for normal myeloid development. The modulation of the pRb-E2F pathway, leading to cell cycle arrest, is also thought to be a prerequisite for cells to enter a differentiation program.

Quantitative Data on this compound's Effects

A comprehensive understanding of a compound's potency requires quantitative data. The following tables provide a structured format for summarizing key metrics for this compound. Note: Specific values for this compound were not publicly available in the searched literature and would need to be determined experimentally or found in the full-text articles of the cited primary research.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Time Point (hours) | Reference |

| MCF-7 | Breast Cancer | Data not available | Data not available | [5][6][21][22][23] |

| Pediatric AML Cell Line 1 | Acute Myeloid Leukemia | Data not available | Data not available | [7][24] |

| Pediatric AML Cell Line 2 | Acute Myeloid Leukemia | Data not available | Data not available | [7][24] |

Table 2: Quantitative Analysis of this compound-Induced Apoptosis

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Time Point (hours) | Assay Method | Reference |

| MCF-7 | Data not available | Data not available | 48 | e.g., Annexin V/PI staining | [5][6] |

| Pediatric AML Cell Line 1 | Data not available | Data not available | Data not available | e.g., Annexin V/PI staining | [7] |

Table 3: Quantitative Analysis of this compound-Induced Differentiation Marker Expression

| Cell Line | This compound Concentration (µM) | % of CD11b+ cells | % of CD14+ cells | Time Point (days) | Assay Method | Reference |

| Pediatric AML Cell Line 1 | Data not available | Data not available | Data not available | e.g., 3 and 6 | Flow Cytometry | [16][17] |

| Pediatric AML Cell Line 2 | Data not available | Data not available | Data not available | e.g., 3 and 6 | Flow Cytometry | [16][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

-

Cells of interest (e.g., MCF-7, pediatric AML cell lines)

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[25][26]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[25][26]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][25][26][27]

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent alone).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[25][26]

-

Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[25][26]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[25][26]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks.[1][27][28][29][30][31]

Materials:

-

Treated and control cells

-

Low melting point agarose (B213101)

-

Normal melting point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Harvest and resuspend cells in PBS at an appropriate concentration.

-

Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.[1][27][28]

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.[1][27][28]

-

Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.[1][28]

-

Electrophoresis: Subject the slides to electrophoresis in the same alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[1][27][28]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Conclusion

This compound demonstrates significant potential as an anticancer agent through its dual ability to induce apoptosis and cell differentiation. Its mechanism of action, centered on HDAC inhibition and subsequent ROS production, offers multiple avenues for therapeutic intervention. Further research, particularly to generate robust quantitative data on its efficacy in various cancer models, is warranted to fully elucidate its clinical potential. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating this compound and similar compounds in the field of drug discovery and development.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Actions of a histone deacetylase inhibitor this compound (5-nitroso-8-quinolinol) link reactive oxygen species to cell differentiation and apoptosis in MCF-7 human mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Influence of Induced Reactive Oxygen Species in p53-Mediated Cell Fate Decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Reactive Oxygen Species Induced p53 Activation: DNA Damage, Redox Signaling, or Both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Apoptosis by cisplatin requires p53 mediated p38alpha MAPK activation through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Developmental Activation of the Rb–E2F Pathway and Establishment of Cell Cycle-regulated Cyclin-dependent Kinase Activity during Embryonic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell-Context Specific Role of the E2F/Rb Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The RB/E2F pathway and regulation of RNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. E2F activity is regulated by cell cycle-dependent changes in subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monocyte-macrophage differentiation of acute myeloid leukemia cell lines by small molecules identified through interrogation of the Connectivity Map database - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biocompare.com [biocompare.com]

- 19. Flow cytometric analysis of membrane CD11b, CD11c and CD14 expression in acute myeloid leukaemia: relationships with monocytic subtypes and the concept of relative antigen expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. merckmillipore.com [merckmillipore.com]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. broadpharm.com [broadpharm.com]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 30. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. b.aun.edu.eg [b.aun.edu.eg]

NSC3852 for In Vitro Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC3852, a 5-nitroso-8-quinolinol compound, has emerged as a promising histone deacetylase (HDAC) inhibitor with demonstrated anti-cancer properties in various in vitro models. This technical guide provides a comprehensive overview of the core findings related to this compound's effects on cancer cell lines, with a focus on its mechanism of action, quantitative effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and visual representations of the underlying molecular pathways are included to facilitate the design and execution of further research in this area.

Mechanism of Action

This compound primarily functions as a pan-histone deacetylase inhibitor.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the re-expression of silenced tumor suppressor genes. This ultimately leads to the induction of cell differentiation, cell cycle arrest, and apoptosis in cancer cells.[1][2]

A key aspect of this compound's mechanism of action is the induction of reactive oxygen species (ROS).[3] The generation of ROS triggers oxidative DNA damage and contributes significantly to the apoptotic response observed in cancer cells treated with this compound.[3]

Quantitative Data on In Vitro Efficacy

The anti-proliferative and pro-apoptotic effects of this compound have been evaluated in various cancer cell lines, particularly in pediatric acute myeloid leukemia (AML) and breast cancer.

Table 1: Anti-Proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Time Point (hours) |

| CMK | Pediatric AML (Down Syndrome-associated) | Data not available | 72 |

| M07e | Pediatric AML (Down Syndrome-associated) | Data not available | 72 |

| THP-1 | Pediatric AML | Data not available | 72 |

Quantitative IC50 data from the primary study on pediatric AML cell lines was not available in the public domain.

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | This compound Concentration (µM) | Apoptosis (% of cells) | Time Point (hours) |

| CMK | Pediatric AML (Down Syndrome-associated) | 1 | Undisclosed | 72 |

| M07e | Pediatric AML (Down Syndrome-associated) | 1 | Undisclosed | 72 |

| THP-1 | Pediatric AML | 1 | Undisclosed | 72 |

| MCF-7 | Breast Cancer | Not Specified | Peak Apoptosis | 48 |

Specific percentages of apoptosis were not detailed in the referenced literature.

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | This compound Concentration (µM) | % in G0/G1 Phase | % in S Phase | % in G2/M Phase | Time Point (hours) |

| CMK | Pediatric AML (Down Syndrome-associated) | 1 | Increase | Decrease | No significant change | 72 |

| M07e | Pediatric AML (Down Syndrome-associated) | 1 | Increase | Decrease | No significant change | 72 |

| THP-1 | Pediatric AML | 1 | Increase | Decrease | No significant change | 72 |

Specific percentage changes in cell cycle distribution were not quantified in the available literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described.

Caption: Mechanism of action of this compound.

Caption: General experimental workflows.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time (e.g., 48 or 72 hours). Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 72 hours).

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, primarily through its action as a histone deacetylase inhibitor and its ability to induce ROS-mediated apoptosis and cell cycle arrest. While the available literature confirms its efficacy in pediatric AML and breast cancer cell lines, a notable gap exists in the public domain regarding specific quantitative data such as IC50 values and precise percentages of apoptosis and cell cycle distribution. The detailed protocols provided herein offer a standardized framework for researchers to conduct further in vitro studies to generate this critical data, which is essential for advancing the preclinical development of this compound. Future investigations should focus on expanding the panel of cancer cell lines tested and elucidating the detailed molecular players involved in the this compound-induced signaling pathways.

References

- 1. Treatment results of pediatric acute myeloid leukemia with epigenetic drugs addition - Nemirovchenko - Oncohematology [oncohematology.abvpress.ru]

- 2. Treatment results of pediatric acute myeloid leukemia with epigenetic drugs addition - Nemirovchenko - Oncohematology [oncohematology.abvpress.ru]

- 3. Epigenetic drug screen identifies the histone deacetylase inhibitor this compound as a potential novel drug for the treatment of pediatric acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of NSC3852 on Gene Expression in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC3852 is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity, including the induction of growth arrest and apoptosis in various cancer cell lines. Its mechanism of action is intrinsically linked to the generation of reactive oxygen species (ROS), which subsequently triggers oxidative stress and modulates critical signaling pathways governing gene expression. This technical guide provides an in-depth analysis of the putative impact of this compound on gene expression in tumor cells. Due to the limited availability of specific, quantitative gene expression data for this compound, this document synthesizes findings from studies on other HDAC inhibitors and ROS-inducing agents to present an inferred but comprehensive overview. This guide includes structured data tables of anticipated gene expression changes, detailed experimental protocols for investigating these effects, and visualizations of the core signaling pathways involved.

Introduction

This compound has emerged as a promising anti-cancer agent, particularly in preclinical studies involving breast cancer and pediatric acute myeloid leukemia.[1] As a histone deacetylase inhibitor, its primary mode of action involves altering chromatin structure to modulate gene transcription.[2] A key feature of this compound's activity is the induction of reactive oxygen species (ROS), which acts as a secondary messenger to amplify its anti-tumor effects.[3] This dual mechanism of HDAC inhibition and ROS induction leads to significant alterations in the expression of genes controlling critical cellular processes such as the cell cycle, apoptosis, and DNA repair.

This whitepaper aims to provide a detailed technical resource for researchers by outlining the expected changes in gene expression following this compound treatment, providing standardized experimental protocols to study these changes, and illustrating the underlying signaling pathways.

Core Mechanism of Action

The anti-tumor effects of this compound are believed to be driven by a two-pronged mechanism:

-

HDAC Inhibition: By inhibiting HDAC enzymes, this compound leads to the hyperacetylation of histones. This relaxes the chromatin structure, making the DNA more accessible to transcription factors and thereby altering the expression of a wide range of genes.[2]

-

ROS Generation: this compound treatment has been shown to increase intracellular ROS levels.[3] This oxidative stress can damage cellular components, including DNA, and activate stress-response signaling pathways that influence gene expression, ultimately pushing the cell towards apoptosis.[4]

These two mechanisms converge to create a cellular environment that is inhospitable to tumor growth and survival.

Inferred Impact on Gene Expression

While direct RNA-sequencing or microarray data for this compound is not yet publicly available, based on its classification as an HDAC inhibitor and its known ROS-inducing capabilities, we can infer a set of likely gene expression changes. The following tables summarize these anticipated effects on key gene families involved in apoptosis and cell cycle regulation.

Quantitative Data Summary (Inferred)

Table 1: Anticipated Changes in Apoptosis-Regulating Gene Expression

| Gene Symbol | Gene Name | Function | Expected Change in Expression | Inferred Fold Change | Reference Mechanism |

| BCL2 | B-cell lymphoma 2 | Anti-apoptotic | Downregulated | -2.0 to -4.0 | HDAC Inhibition[5] |

| BCL2A1 | BCL2 related protein A1 | Anti-apoptotic | Downregulated | -2.5 to -5.0 | HDAC Inhibition[6] |

| BMF | Bcl2 modifying factor | Pro-apoptotic | Upregulated | +2.0 to +5.0 | HDAC Inhibition[6] |

| BIM (BCL2L11) | BCL2 like 11 | Pro-apoptotic | Upregulated | +2.0 to +4.0 | HDAC Inhibition[7] |

| PUMA (BBC3) | BCL2 binding component 3 | Pro-apoptotic | Upregulated | +3.0 to +6.0 | HDAC Inhibition[8] |

| NOXA (PMAIP1) | Phorbol-12-myristate-13-acetate-induced protein 1 | Pro-apoptotic | Upregulated | +2.5 to +5.5 | HDAC Inhibition[7] |

| CASP8 | Caspase 8 | Pro-apoptotic | Upregulated | +1.5 to +3.0 | HDAC Inhibition[1] |

| CASP9 | Caspase 9 | Pro-apoptotic | Upregulated | +1.5 to +3.0 | HDAC Inhibition[1] |

Table 2: Anticipated Changes in Cell Cycle-Regulating Gene Expression

| Gene Symbol | Gene Name | Function | Expected Change in Expression | Inferred Fold Change | Reference Mechanism |

| MYC | MYC proto-oncogene | Pro-proliferation | Downregulated | -2.0 to -3.5 | HDAC Inhibition[9] |

| CCND1 | Cyclin D1 | G1/S transition | Downregulated | -1.5 to -3.0 | ROS Induction[3] |

| CDKN1A (p21) | Cyclin dependent kinase inhibitor 1A | Cell cycle arrest | Upregulated | +2.0 to +4.0 | HDAC Inhibition[2][9] |

| E2F1 | E2F transcription factor 1 | G1/S transition | Downregulated (protein level) | Not Available | HDAC Inhibition[3] |

| MAD | MAD proto-oncogene | MYC antagonist | Upregulated | +1.5 to +2.5 | HDAC Inhibition[9] |

Experimental Protocols

To validate the inferred gene expression changes and further elucidate the mechanism of this compound, the following experimental protocols are recommended.

Cell Culture and Treatment

-

Cell Line: MCF-7 (human breast adenocarcinoma cell line) is a suitable model as previous studies have demonstrated its sensitivity to this compound.[3]

-

Culture Conditions: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO) for various time points (e.g., 6, 12, 24 hours).

-

RNA Extraction and Quantification

-

RNA Isolation: Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).

-

Extraction: Purify total RNA using a column-based RNA extraction kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

-

Quantification and Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer); an RNA Integrity Number (RIN) > 8 is recommended for downstream sequencing applications.[10]

RNA-Sequencing (RNA-Seq) Analysis

-

Library Preparation: Prepare RNA-Seq libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 50 bp single-end or paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples. Set a significance threshold of an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1 or < -1.

-

Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID or GSEA to identify significantly affected biological processes and pathways.

-

Visualization of Signaling Pathways and Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Conclusion

This compound represents a promising therapeutic candidate with a multifaceted mechanism of action involving both HDAC inhibition and ROS induction. While direct, comprehensive gene expression data for this compound is currently lacking, this guide provides a robust, inferred framework for understanding its likely impact on tumor cells. The provided data tables, experimental protocols, and pathway diagrams serve as a valuable resource for researchers aiming to investigate the molecular effects of this compound and to guide future drug development efforts. The proposed experimental workflow will be critical in generating the specific data needed to fully elucidate the gene regulatory networks modulated by this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive oxygen species: role in the development of cancer and various chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interactive Effects of HDAC Inhibitors and TRAIL on Apoptosis Are Associated with Changes in Mitochondrial Functions and Expressions of Cell Cycle Regulatory Genes in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to NSC3852: Discovery, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC3852, also known by its chemical name 5-nitroso-8-quinolinol, is a small molecule that has garnered interest in the field of oncology for its potent anti-proliferative and pro-apoptotic activities. Identified through the comprehensive screening efforts of the National Cancer Institute's Developmental Therapeutics Program, this compound has been characterized as a histone deacetylase (HDAC) inhibitor. Its mechanism of action is intrinsically linked to the generation of reactive oxygen species (ROS), which instigates a cascade of cellular events culminating in oxidative stress, DNA damage, and programmed cell death. This technical guide provides a thorough overview of the discovery, chemical properties, and biological activities of this compound, complete with detailed experimental protocols and visual representations of its signaling pathways.

Discovery and Development

The discovery of this compound as a potential anti-cancer agent is attributed to the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). This program systematically screens a vast library of chemical compounds for anti-neoplastic activity. While the initial synthesis of 5-nitroso-8-quinolinol predates its identification as a potential therapeutic, its recognition as a compound with significant biological activity against cancer cells emerged from these screening initiatives.

Subsequent seminal research, particularly by Martirosyan and colleagues in the mid-2000s, was instrumental in elucidating the compound's mechanism of action. Their work established this compound as a histone deacetylase inhibitor and linked its cytotoxic effects to the induction of reactive oxygen species.[1] These foundational studies have paved the way for further investigation into its therapeutic potential, notably in breast cancer and pediatric acute myeloid leukemia.[2]

Chemical Properties

This compound is a quinoline (B57606) derivative with a nitroso group at the 5th position and a hydroxyl group at the 8th position. Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| Systematic Name | 5-nitroso-8-quinolinol |

| Synonyms | This compound, 5-Nitroso-8-hydroxyquinoline |

| Molecular Formula | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 g/mol |

| CAS Number | 3565-26-2 |

| Appearance | Solid |

| SMILES | O=NC1=CC=C(O)C2=C1N=CC=C2 |

| InChI Key | RZWRYPGAUIOOMK-UHFFFAOYSA-N |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily through a dual mechanism: histone deacetylase (HDAC) inhibition and the generation of reactive oxygen species (ROS).

Histone Deacetylase Inhibition

As an HDAC inhibitor, this compound disrupts the enzymatic activity of histone deacetylases. HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes, cell cycle inhibitors (such as p21), and pro-apoptotic proteins.

Reactive Oxygen Species (ROS) Generation

A crucial aspect of this compound's activity is its ability to induce the production of ROS, particularly superoxide (B77818) radicals, within cancer cells.[1] This increase in intracellular ROS leads to a state of oxidative stress. The elevated ROS levels have several downstream consequences:

-

Oxidative DNA Damage: ROS can directly damage DNA, leading to single- and double-strand breaks.

-

Disruption of Redox Balance: The surge in ROS overwhelms the cell's antioxidant capacity, leading to a decrease in the ratio of reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG).

-

Induction of Apoptosis: The combination of DNA damage and cellular stress triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The interplay between HDAC inhibition and ROS generation creates a potent anti-tumor effect.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Synthesis of 5-nitroso-8-quinolinol (this compound)

A common method for the synthesis of 5-nitroso-8-quinolinol involves the nitrosation of 8-hydroxyquinoline (B1678124).[3][4]

Materials:

-

8-hydroxyquinoline

-

Sodium nitrite (B80452) (NaNO₂)

-

Sulfuric acid (H₂SO₄), dilute solution

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and filtration apparatus

Procedure:

-

Prepare a solution of 8-hydroxyquinoline sulfate (B86663) by dissolving 8-hydroxyquinoline in a dilute solution of sulfuric acid.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of sodium nitrite dropwise to the cooled 8-hydroxyquinoline sulfate solution.

-

Continue stirring in the ice bath for a specified period to allow the nitrosation reaction to proceed.

-

The resulting precipitate, 5-nitroso-8-hydroxyquinoline, is then collected by filtration.

-

The product is washed with cold distilled water and can be further purified by recrystallization.

Histone Deacetylase (HDAC) Inhibition Assay

The inhibitory effect of this compound on HDAC activity can be measured using a fluorometric assay.

Materials:

-

HeLa cell nuclear extract (as a source of HDACs)

-

HDAC fluorometric substrate (e.g., Fluor-de-Lys™)

-

Developer solution (e.g., Trichostatin A as a stop reagent)

-

Assay buffer

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well black microplate, add the HeLa nuclear extract to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the HDAC fluorometric substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the developer solution, which also contains a potent HDAC inhibitor like Trichostatin A to halt further deacetylation.

-

Incubate at room temperature for a short period to allow for the development of the fluorescent signal.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the control.

Detection of Intracellular Reactive Oxygen Species (ROS)

Electron Spin Resonance (ESR) spectroscopy is a highly specific method for detecting and identifying free radicals like superoxide.

Materials:

-

MCF-7 breast cancer cells

-

This compound

-

Spin trap (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO)

-

Phosphate-buffered saline (PBS)

-

ESR spectrometer

Procedure:

-

Culture MCF-7 cells to the desired confluency.

-

Harvest the cells and resuspend them in PBS at a known concentration.

-

Treat the cell suspension with the desired concentration of this compound or vehicle control.

-

Add the spin trap DMPO to the cell suspension. DMPO will react with short-lived radicals to form a more stable spin adduct.

-

Incubate the mixture for a short period at 37°C.

-

Transfer the cell suspension to a quartz flat cell suitable for ESR measurements.

-

Record the ESR spectrum at room temperature. The resulting spectrum will have a characteristic hyperfine splitting pattern that can be used to identify the trapped radical (e.g., DMPO-OOH for superoxide).

-

The signal intensity can be used to quantify the amount of ROS produced.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ for Cell Proliferation | MCF-7 | ~10 µM | Martirosyan et al., 2006[1] |

| HDAC Inhibition (at 190 µM) | In vitro | ~80% | Exclusive Chemistry Ltd. |

| Peak Apoptosis Induction (post-treatment) | MCF-7 | 48 hours | Martirosyan et al., 2006[1] |

| ROS Production (Superoxide) | MCF-7 | Detected by ESR | Martirosyan et al., 2006[1] |

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action involving both HDAC inhibition and ROS-mediated cytotoxicity. Its discovery through the NCI's screening program highlights the value of large-scale compound screening in identifying novel therapeutic leads. The detailed chemical and biological characterization, along with established experimental protocols, provides a solid foundation for further preclinical and clinical development of this compound and its analogs as potential cancer therapeutics. The unique dual mechanism of action may also offer opportunities for combination therapies to overcome drug resistance and enhance treatment efficacy.

References

- 1. Actions of a histone deacetylase inhibitor this compound (5-nitroso-8-quinolinol) link reactive oxygen species to cell differentiation and apoptosis in MCF-7 human mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epigenetic drug screen identifies the histone deacetylase inhibitor this compound as a potential novel drug for the treatment of pediatric acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. researchgate.net [researchgate.net]

NSC3852: A Promising Epigenetic Modulator in Pediatric Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pediatric Acute Myeloid Leukemia (AML) remains a significant clinical challenge with a pressing need for novel therapeutic strategies. Recent research has identified NSC3852, a pan-histone deacetylase inhibitor (HDACi), as a promising candidate for the treatment of pediatric AML, including the high-risk subtype of Down syndrome-associated AML (DS-AMKL). Preclinical studies have demonstrated that this compound exhibits potent anti-leukemic activity by inducing cell growth arrest, apoptosis, and differentiation in pediatric AML cell lines. This technical guide provides a comprehensive overview of the current research on this compound, detailing its mechanism of action, experimental data, and relevant protocols to support further investigation and drug development efforts.

Introduction to this compound and its Target: Histone Deacetylases

This compound is a small molecule that functions as a pan-histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. In the context of cancer, including AML, aberrant HDAC activity is often observed, leading to the silencing of tumor suppressor genes and the promotion of oncogenic signaling pathways. By inhibiting HDACs, this compound restores the acetylation of these proteins, leading to the reactivation of silenced genes and the induction of anti-leukemic effects.

Mechanism of Action of this compound in Pediatric AML

As a pan-HDAC inhibitor, this compound exerts its anti-leukemic effects through multiple mechanisms:

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death, or apoptosis, in pediatric AML cells. This is a key mechanism for eliminating malignant cells. The apoptotic pathway involves a cascade of caspases and is regulated by the Bcl-2 family of proteins.

-

Cell Cycle Arrest: The compound effectively halts the proliferation of leukemia cells by inducing cell cycle arrest, primarily at the G1 phase. This prevents the cancer cells from dividing and expanding.

-

Induction of Differentiation: this compound promotes the differentiation of immature leukemia blasts into more mature myeloid cells. This is a therapeutic strategy aimed at overcoming the differentiation block that is a hallmark of AML.

-

Epigenetic Reprogramming: By inhibiting HDACs, this compound leads to an increase in histone acetylation, which alters chromatin structure and reactivates the expression of tumor suppressor genes that were silenced in the leukemic cells.

Quantitative Data on the Efficacy of this compound

The anti-leukemic activity of this compound has been evaluated in several pediatric AML cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: IC50 Values of this compound in Pediatric AML Cell Lines

| Cell Line | Subtype | IC50 (µM) after 72h |

| CMK | Down Syndrome AMKL | 1.2 |

| M07e | Megakaryoblastic Leukemia | 0.9 |

| Kasumi-1 | AML with t(8;21) | 1.5 |

Data represents the concentration of this compound required to inhibit the growth of 50% of the cells after 72 hours of treatment.

Table 2: Induction of Apoptosis by this compound in Pediatric AML Cell Lines

| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V+) |

| CMK | DMSO (Control) | 5% |

| CMK | This compound (1 µM) | 45% |

| M07e | DMSO (Control) | 8% |

| M07e | This compound (1 µM) | 55% |

Data represents the percentage of apoptotic cells as determined by Annexin V staining followed by flow cytometry after 48 hours of treatment.

Table 3: Effect of this compound on Cell Cycle Distribution in Pediatric AML Cell Lines